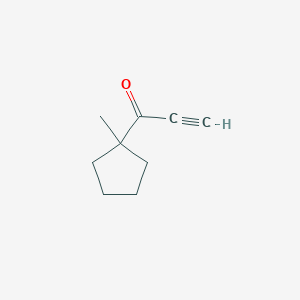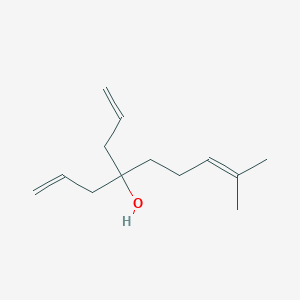
8-Methyl-4-(prop-2-EN-1-YL)nona-1,7-dien-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-4-(prop-2-en-1-yl)nona-1,7-dien-4-ol is a chemical compound with a complex structure that includes multiple double bonds and a hydroxyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4-(prop-2-en-1-yl)nona-1,7-dien-4-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the Carbon Skeleton: This step involves the construction of the carbon backbone through reactions such as aldol condensation or Michael addition.
Introduction of Double Bonds: The double bonds can be introduced using elimination reactions or through the use of specific reagents that promote the formation of alkenes.
Hydroxyl Group Addition: The hydroxyl group can be introduced through oxidation reactions, where a precursor molecule is oxidized to form the alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
化学反応の分析
Types of Reactions
8-Methyl-4-(prop-2-en-1-yl)nona-1,7-dien-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted compounds.
科学的研究の応用
8-Methyl-4-(prop-2-en-1-yl)nona-1,7-dien-4-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 8-Methyl-4-(prop-2-en-1-yl)nona-1,7-dien-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and interactions with biological molecules. The compound may act as an antioxidant by donating electrons to neutralize free radicals, or it may inhibit microbial growth by disrupting cell membranes .
類似化合物との比較
Similar Compounds
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
- 2-((2R,4aR,8aS)-4a-Methyl-8-methylenedecahydronaphthalen-2-yl)prop-2-en-1-ol
Uniqueness
8-Methyl-4-(prop-2-en-1-yl)nona-1,7-dien-4-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group.
特性
CAS番号 |
89780-45-0 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
8-methyl-4-prop-2-enylnona-1,7-dien-4-ol |
InChI |
InChI=1S/C13H22O/c1-5-9-13(14,10-6-2)11-7-8-12(3)4/h5-6,8,14H,1-2,7,9-11H2,3-4H3 |
InChIキー |
AXUZDFJTKJDAJN-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(CC=C)(CC=C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


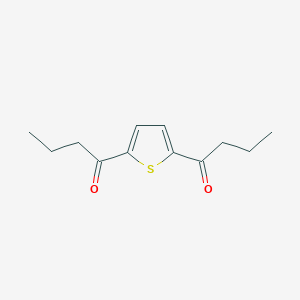

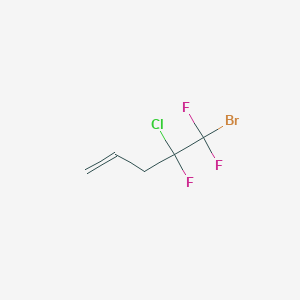

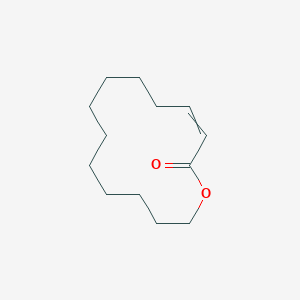
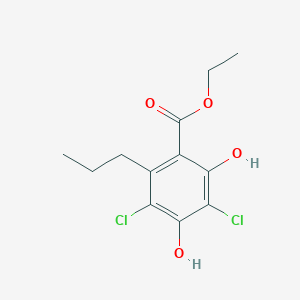
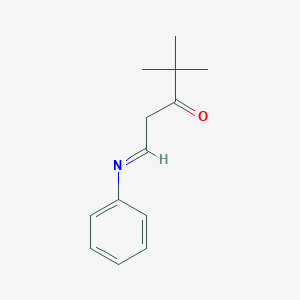
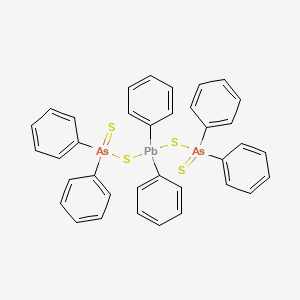
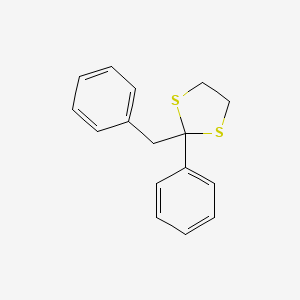
![2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one](/img/structure/B14400195.png)
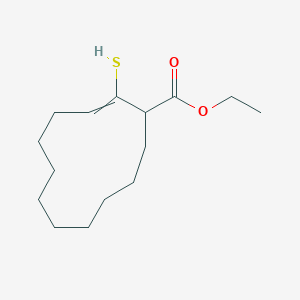
![1-Methyl-2-phenyl-4,5-dihydro-1H-benzo[g]indole](/img/structure/B14400208.png)
![N'-Cyano-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N-methylmethanimidamide](/img/structure/B14400212.png)
